Methyl 2-(methoxymethyl)piperidine-2-carboxylate Methyl 2-(methoxymethyl)piperidine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1890536-82-9
VCID: VC2892993
InChI: InChI=1S/C9H17NO3/c1-12-7-9(8(11)13-2)5-3-4-6-10-9/h10H,3-7H2,1-2H3
SMILES: COCC1(CCCCN1)C(=O)OC
Molecular Formula: C9H17NO3
Molecular Weight: 187.24 g/mol

Methyl 2-(methoxymethyl)piperidine-2-carboxylate

CAS No.: 1890536-82-9

Cat. No.: VC2892993

Molecular Formula: C9H17NO3

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(methoxymethyl)piperidine-2-carboxylate - 1890536-82-9

Specification

CAS No. 1890536-82-9
Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
IUPAC Name methyl 2-(methoxymethyl)piperidine-2-carboxylate
Standard InChI InChI=1S/C9H17NO3/c1-12-7-9(8(11)13-2)5-3-4-6-10-9/h10H,3-7H2,1-2H3
Standard InChI Key UJMDSNOBIJSNEZ-UHFFFAOYSA-N
SMILES COCC1(CCCCN1)C(=O)OC
Canonical SMILES COCC1(CCCCN1)C(=O)OC

Introduction

Chemical Structure and Properties

Methyl 2-(methoxymethyl)piperidine-2-carboxylate features a six-membered piperidine ring with two key functional groups at the C-2 position: a methoxymethyl group and a methyl carboxylate group. This creates a quaternary carbon center at the C-2 position of the piperidine ring, offering unique chemical reactivity.

Basic Information

The compound is identified by the following chemical properties:

  • Chemical Formula: C₉H₁₇NO₃

  • Molecular Weight: 187.24 g/mol

  • CAS Numbers: 109431-87-0 and 1890536-82-9

  • Physical State: Liquid

  • SMILES Notation: COCC1(CCCCN1)C(=O)OC

  • InChI: InChI=1S/C9H17NO3/c1-12-7-9(8(11)13-2)5-3-4-6-10-9/h10H,3-7H2,1-2H3

  • InChIKey: UJMDSNOBIJSNEZ-UHFFFAOYSA-N

Structural Characteristics

The structure comprises:

  • A saturated piperidine heterocyclic ring

  • A methoxymethyl (CH₃OCH₂-) substituent at C-2

  • A methyl carboxylate (COOCH₃) group at C-2

  • A secondary amine (NH) as part of the piperidine ring structure

Analytical Data

Collision Cross Section Data

The following table presents predicted collision cross section (CCS) measurements for various adducts of methyl 2-(methoxymethyl)piperidine-2-carboxylate, which is valuable for mass spectrometric analysis and identification :

Adductm/zPredicted CCS (Ų)
[M+H]+188.12813143.4
[M+Na]+210.11007152.3
[M+NH4]+205.15467151.6
[M+K]+226.08401145.9
[M-H]-186.11357142.9
[M+Na-2H]-208.09552148.1
[M]+187.12030144.3
[M]-187.12140144.3

These collision cross section values provide important analytical parameters for researchers attempting to identify or quantify this compound in complex mixtures using ion mobility mass spectrometry techniques.

Applications and Significance

Pharmaceutical Research

Methyl 2-(methoxymethyl)piperidine-2-carboxylate is described as a "versatile small molecule scaffold" , indicating its value in medicinal chemistry for several reasons:

  • Building block for drug candidates: The compound serves as an intermediate in constructing more complex bioactive molecules

  • Structure-activity relationship studies: The functionalized piperidine core allows for systematic modification to optimize biological activity of potential drug candidates

  • Piperidine scaffold importance: The piperidine ring is a privileged structure in pharmaceutical chemistry, appearing in numerous drugs and bioactive compounds

Connection to Neurological Research

Related piperidine derivatives have demonstrated significant activity in neurological applications:

  • Compounds with similar structural features have been investigated as potential ligands for vesicular acetylcholine transporter (VAChT)

  • Such compounds show promise in research related to neurodegenerative diseases like Alzheimer's, where cholinergic pathways are implicated

Biodegradation Relevance

Research on N-heterocycles like piperidines has established structure-activity relationships for biodegradation, with findings relevant to this compound:

  • Target sites for amidohydrolases and cytochrome P450 monooxygenases enhance biodegradation of nonaromatic N-heterocycles like piperidines

  • The presence of specific structural elements in piperidines influences their environmental persistence and metabolic fate

Related Compounds

Methyl 2-(methoxymethyl)piperidine-2-carboxylate belongs to a broader family of functionalized piperidines with related structures and properties:

Structurally Similar Compounds

Several related compounds share key structural elements:

  • Methyl piperidine-2-carboxylate: The parent compound without the methoxymethyl group

  • Enantiomeric forms: Including methyl (S)-piperidine-2-carboxylate and methyl (R)-piperidine-2-carboxylate

  • Other 2-substituted piperidines: Including compounds with different substituents at the 2-position

  • 2-(Methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid: A related compound with a tert-butyloxycarbonyl protecting group and a free carboxylic acid group

Functional Derivatives

Functional variations of the basic structure include:

  • 5-Substituted derivatives: Compounds with additional substituents at the 5-position of the piperidine ring

  • 2,5-Disubstituted and 2,6-disubstituted piperidines: More complex derivatives with substituents at multiple positions

  • Nitrogen-protected derivatives: Various N-protected versions including Boc, Cbz, and other protecting groups

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